2,2-Difluoro-5-nitro-1,3-benzodioxole

Overview

Description

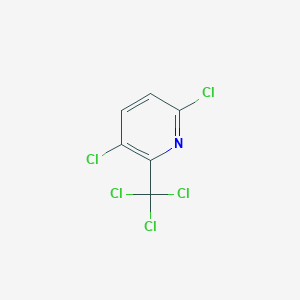

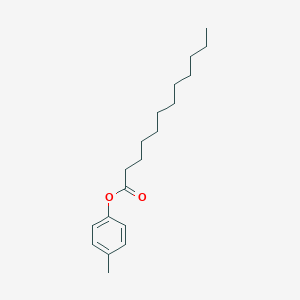

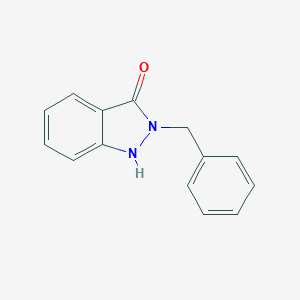

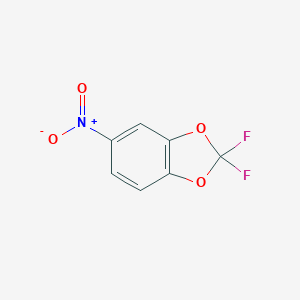

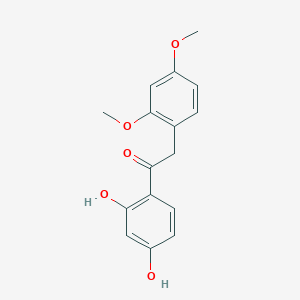

2,2-Difluoro-5-nitro-1,3-benzodioxole is a compound with the molecular formula C7H3F2NO4 and a molecular weight of 203.10 . It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .

Synthesis Analysis

2,2-Difluoro-1,3-benzodioxole is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-5-nitro-1,3-benzodioxole is consistent with its molecular formula C7H3F2NO4 .Chemical Reactions Analysis

2,2-Difluoro-1,3-benzodioxole is an intermediate compound used especially for the preparation of products for agricultural chemistry and for the synthesis of pharmaceutical products . It can be oxidized to DFBD-4,5-dihydrodiol via the dihydrodiol dehydrogenase from Pseudomonas putida F1 .Scientific Research Applications

Wastewater Treatment

- Summary of the Application : “2,2-Difluoro-5-nitro-1,3-benzodioxole” is a transformation product of fludioxonil, a post-harvest fungicide contained in effluents produced by fruit packaging plants . These effluents need to be treated before being released into the environment.

- Methods of Application : An immobilized cell bioreactor was developed and evaluated for the biotreatment of fludioxonil-rich wastewater. The bioreactor operated under microaerophilic conditions and gradually reduced hydraulic retention times (HRTs) from 10 to 3.9 days .

- Results or Outcomes : The fludioxonil removal efficiency was consistently above 96%, even at the shortest HRT applied. A total of 12 transformation products were tentatively identified during fludioxonil degradation .

Synthesis of Kv3 Inhibitors

- Summary of the Application : “2,2-Difluoro-5-nitro-1,3-benzodioxole” is used in the synthesis of Kv3 inhibitors . Kv3 inhibitors are a class of drugs that inhibit the Kv3 potassium channel, which plays a crucial role in the firing of action potentials in neurons. These inhibitors have potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.

- Methods of Application : The specific methods of application or experimental procedures for the synthesis of Kv3 inhibitors using “2,2-Difluoro-5-nitro-1,3-benzodioxole” are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Preparation of Renin Inhibitors

- Summary of the Application : “2,2-Difluoro-5-nitro-1,3-benzodioxole” is used in the preparation of renin inhibitors . Renin inhibitors are a type of medication used to treat hypertension. They work by inhibiting the enzyme renin, which is involved in the regulation of blood pressure.

- Methods of Application : The specific methods of application or experimental procedures for the preparation of renin inhibitors using “2,2-Difluoro-5-nitro-1,3-benzodioxole” are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Preparation of Products for Agricultural Chemistry

- Summary of the Application : “2,2-Difluoro-5-nitro-1,3-benzodioxole” is an intermediate compound used particularly for the preparation of products for agricultural chemistry . These products could include pesticides, fertilizers, or other chemicals used in agriculture.

- Methods of Application : The specific methods of application or experimental procedures for the preparation of products for agricultural chemistry using “2,2-Difluoro-5-nitro-1,3-benzodioxole” are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Synthesis of New Derivatives

- Summary of the Application : “2,2-Difluoro-5-nitro-1,3-benzodioxole” is used in the synthesis of new derivatives . This compound, an exceptionally acidic arene, is converted via a 4-lithiated intermediate into more than three dozen new derivatives .

- Methods of Application : The lithiated species was trapped by various electrophiles, including C0-electrophiles (4-toluenesulfonyl azide, fluorodimethoxyborane, iodine), C1-electrophiles (carbon dioxide, N,N-dimethylformamide, formaldehyde, dimethyl sulfate), C2-electrophiles (oxalic acid diesters, oxirane), C3-electrophiles (oxetane), and higher alkyl iodides .

- Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

Future Directions

There are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The mechanism revealed here may apply to the defluorination of DFBD-containing compounds in the environment .

properties

IUPAC Name |

2,2-difluoro-5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-2-1-4(10(11)12)3-6(5)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLXTFDBDIYVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611523 | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-5-nitro-1,3-benzodioxole | |

CAS RN |

1645-96-1 | |

| Record name | 2,2-Difluoro-5-nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1645-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-5-nitro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)